molecular formula C12H14N4O B5547832 2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Katalognummer B5547832
Molekulargewicht: 230.27 g/mol
InChI-Schlüssel: DWBNUXWXZBSVMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related triazoloquinazolinones involves various strategies, including the cyclization of aminoquinazolinones with different one-carbon donors. For instance, Alagarsamy and Pathak (2007) synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones by cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with various one-carbon donors, demonstrating the versatility of aminoquinazolinones as precursors in the synthesis of triazoloquinazolinones (Alagarsamy & Pathak, 2007).

Molecular Structure Analysis

The molecular structure of triazoloquinazolinones is characterized by a triazole ring fused to a quinazolinone backbone. This unique arrangement contributes to the compound's chemical reactivity and potential biological activities. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are commonly employed to elucidate the molecular structures of these compounds, as demonstrated in various studies.

Chemical Reactions and Properties

Triazoloquinazolinones undergo a range of chemical reactions, including cyclocondensation, alkylation, and acylation. For example, Mousavi et al. (2015) described an efficient synthesis of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives through a three-component reaction, highlighting the compound's reactivity and potential for generating diverse derivatives (Mousavi et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Binding Activity

The synthesis of a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones demonstrated compounds with high affinity for the benzodiazepine receptor, indicating potential therapeutic applications. Specifically, a compound in this series showed a binding affinity comparable to known benzodiazepine antagonists, suggesting its utility in pharmacological research related to the central nervous system (Francis et al., 1991)(Francis et al., 1991).

Antihypertensive Activity

A novel series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones demonstrated significant in vivo antihypertensive activity. This finding is particularly interesting for the development of new treatments for hypertension, showcasing the compound's potential as a lead for further drug development (Alagarsamy & Pathak, 2007)(Alagarsamy & Pathak, 2007).

Antioxidant Activity

A series of 6,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-ones were synthesized and evaluated for their antioxidant activity. This study highlights the potential of these compounds as antioxidants, which could have implications for the development of therapies for diseases associated with oxidative stress (Sompalle & Roopan, 2016)(Sompalle & Roopan, 2016).

Antimicrobial and Antifungal Activity

The synthesis and evaluation of 2-hetaryl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones revealed compounds with notable antimicrobial and antifungal activities. These findings suggest the potential of these compounds in the development of new antimicrobial and antifungal therapies, contributing to the fight against resistant strains of bacteria and fungi (Bilyi et al., 2013)(Bilyi et al., 2013).

Anticancer Activity

The development and evaluation of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines provided insights into their potential as anticancer agents. This research underscores the compounds' efficacy in inhibiting the growth of various cancer cell lines, highlighting their significance in the development of new anticancer drugs (Kovalenko et al., 2012)(Kovalenko et al., 2012).

Eigenschaften

IUPAC Name

2,6,6-trimethyl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-7-13-11-14-9-4-12(2,3)5-10(17)8(9)6-16(11)15-7/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBNUXWXZBSVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.